molecular formula C21H36N8O6 B6596394 Alkaline phosphatase CAS No. 9001-78-9

Alkaline phosphatase

Cat. No.: B6596394
CAS No.: 9001-78-9
M. Wt: 496.6 g/mol
InChI Key: ITZMJCSORYKOSI-UHFFFAOYSA-N
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Description

Alkaline phosphatase is an enzyme that catalyzes the hydrolysis of phosphate esters, releasing inorganic phosphate and an alcohol or phenol. This enzyme is found in a wide range of organisms, from bacteria to humans, and plays a crucial role in various physiological processes. In humans, this compound is present in several tissues, including the liver, bone, kidney, and placenta. It is often used as a biomarker in clinical diagnostics to assess liver and bone health .

Mechanism of Action

Target of Action

Alkaline phosphatases (ALPs) are a group of isoenzymes situated on the external layer of the cell membrane . They catalyze the hydrolysis of organic phosphate esters present in the extracellular space . ALPs are found in various body tissues, including the liver, placenta, ileal mucosa, kidney, and bone . Most of the alps in serum (over 80%) are delivered from the liver and bone .

Mode of Action

The mechanism of action of alkaline phosphatase involves the geometric coordination of the substrate between the Zn ions in the active sites . ALPs function through the formation of a covalent phosphoseryl intermediate (E-P) and also catalyze phosphoryl transfer reactions to various alcohols .

Biochemical Pathways

ALPs have broad substrate specificity and can hydrolyze or transphosphorylate a wide variety of phosphated compounds in vitro . Only a few of those compounds have been confirmed to serve as natural substrates for some of the ALP isozymes . In vivo, the dephosphorylation of pyrophosphate (PPi), pyripoxal-5’-phosphate (PLP), and presumably of nucleotides like ATP and proteins like osteopontin are confirmed .

Pharmacokinetics

The pharmacokinetics of exogenous ALP is linear, dose-proportional, and exhibits a short half-life . Enzyme activity requires three metal ions, including two Zn 2+ and one Mg 2+, in the active site .

Result of Action

High levels of ALP may indicate liver disease or certain bone disorders . Abnormal levels of ALP in the blood could indicate issues relating to the liver, gall bladder, or bones . Kidney tumors and infections, as well as malnutrition, have also shown abnormal levels of this compound in the blood .

Action Environment

ALPs function most effectively at pH levels above neutral, such as 8–11 . These enzymes are located primarily in the ectoplasm and are anchored to the plasma membrane by a glycosylphosphatidylinositol (GPI) anchor . In gram-negative bacteria, such as Escherichia coli, this compound is located in the periplasmic space, external to the inner cell membrane and within the peptidoglycan portion of the cell wall . Since the periplasmic gap is more prone to environmental variation than the inner cell, this compound is suitably resistant to inactivation, denaturation, or degradation .

Biochemical Analysis

Biochemical Properties

Alkaline phosphatase plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules . These enzymes are located primarily in the ectoplasm and are anchored to the plasma membrane by a glycosylphosphatidylinositol (GPI) anchor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Enzyme activity requires three metal ions, including two Zn 2+ and one Mg 2+, in the active site .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alkaline phosphatase can be prepared through recombinant DNA technology, where the gene encoding the enzyme is inserted into a suitable expression system, such as Escherichia coli. The bacteria are then cultured under optimal conditions to produce the enzyme, which is subsequently purified using techniques like affinity chromatography .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. The recombinant bacteria are grown in bioreactors, and the enzyme is harvested and purified using a series of filtration and chromatography steps. The production process is optimized to ensure high yield and activity of the enzyme .

Scientific Research Applications

Comparison with Similar Compounds

Alkaline phosphatase is part of a larger family of phosphatases, which includes:

Uniqueness: this compound is unique in its ability to function at high pH levels and its broad substrate specificity. It is also distinct in its widespread presence across different tissues and its significant role in clinical diagnostics .

Properties

IUPAC Name

2-[[1-[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N8O6/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZMJCSORYKOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Alkaline phosphatase
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Mechanism of Action

Two substrates that can disturb the homeostasis in human organs are endotoxin from Gram-negative bacteria (LPS) and adenosine triphosphate (ATP). Dephosphorylation of LPS and extracellular ATP by AP has been shown to result in restoration of homeostasis in the target organs such as GI tract and kidney, through reduction of inflammationinduced damage. In the gastrointestinal tract, the prime source of LPS is derived from the residing Gram-negative microorganisms. In UC patients the mucosal surface of the colon wall is characterized by intermittent lesions and hyperpermeability caused by chronic inflammation. A consequence of the damaged intestinal mucosa is a reduced AP level and an increased influx of LPS responsive cells that maintain the inflammatory response. In the gastrointestinal tract, the prime source of LPS is derived from the residing Gram-negative microorganisms. AP reduces LPS-mediated inflammation, by preventing activation of the intestinal epithelium and preventing systemic inflammatory responses that result from transmigration of endotoxin though the leaky inflamed intestinal mucosa.
Record name Alkaline Phosphatase
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05768
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CAS No.

9001-78-9
Record name Alkaline phosphatase
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphatase, alkaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is alkaline phosphatase, and how does it interact with its target?

A1: Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate groups from a variety of organic compounds at alkaline pH. [, ] This dephosphorylation reaction is crucial for various physiological processes. While the specific target for ALP depends on the isozyme and its location, a common target is p-nitrophenyl phosphate (pNPP). ALP cleaves the phosphate group from pNPP, producing p-nitrophenol, which can be detected spectrophotometrically. This reaction is often used to measure ALP activity. [, ]

Q2: Does the binding of a substrate to one subunit of ALP affect the other subunit?

A2: Studies on Escherichia coli this compound, a dimeric enzyme, suggest that the binding of a substrate or product to one subunit does not influence the activity of the other subunit. This finding challenges the "flip-flop" model, which proposed that substrate binding to one subunit facilitated dephosphorylation of the other. Kinetic studies using alternative substrates and product inhibition assays support a mechanism where each subunit functions independently. []

Q3: Are there structural differences between alkaline phosphatases from different sources?

A3: Yes, ALPs from different organisms can exhibit structural variations. For instance, the this compound from the bacterium Meiothermus ruber, when expressed in Escherichia coli, was found to be a 503 amino acid precursor protein, including a signal peptide. This differs from the size and structure of E. coli ALP, highlighting the diversity of ALP enzymes across species. []

Q4: How stable is this compound under different conditions?

A4: The stability of ALP varies depending on the source of the enzyme and the specific conditions. For instance, Meiothermus ruber this compound is moderately thermostable, retaining 50% activity after 6 hours at 60°C but becoming inactive after 2 hours at 80°C. []

Q5: How do different compounds affect this compound activity?

A5: Various factors can modulate ALP activity.
Metal ions: Magnesium ions (Mg²⁺) enhance ALP activity, while EDTA inhibits it. [] Copper exposure can significantly decrease ALP activity in certain fish organs. []* Inhibitors: Vanadate and inorganic phosphate are known inhibitors of ALP. [] Additionally, certain carbonyl derivatives, such as semicarbazones, thiosemicarbazones, and hydrazones, have been shown to inhibit ALP activity in vitro. []* Other factors:* Thiol-reducing agents have minimal impact on ALP activity. [] Deoxycytidine (dCyd) was found to alter the thermostability of ALP activity in HeLa cells. []

Q6: How is this compound used in biosensors for water quality control?

A6: ALP-based biosensors can be developed for detecting heavy metal ions in water. These biosensors work on the principle that heavy metal ions inhibit ALP activity. By immobilizing ALP onto a transducer, such as a microconductometric device, changes in ALP activity due to heavy metal presence can be measured as changes in electrical conductivity. This approach allows for sensitive and selective detection of heavy metal contamination in water samples. []

Q7: What is the role of this compound in bone metabolism?

A7: ALP plays a crucial role in bone mineralization.
Osteoblast activity: ALP is a marker of osteoblast activity, the cells responsible for bone formation. Its activity is often used to assess bone turnover and diagnose bone diseases. [, , ] * Mineralization:* ALP is believed to promote mineralization by hydrolyzing pyrophosphate, an inhibitor of mineralization. [] Studies in human bone cells show that ALP activity fluctuates with the cell cycle, suggesting a link between cell proliferation and bone formation. []

Q8: How does this compound relate to liver function and disease?

A8: ALP is abundant in the liver, and its levels in the blood can indicate liver health. * Cholestasis: In obstructive cholestasis, bile flow from the liver is blocked, leading to increased ALP levels in the blood. [, ] * Liver tumors: Studies in rats have shown that the presence of liver tumors, especially rapidly growing ones, can significantly elevate serum ALP levels. This increase is attributed to the ALP produced by the tumor itself. []

Q9: What is the connection between this compound and the bursa of Fabricius in chickens?

A9: In the chicken bursa of Fabricius, an organ crucial for B cell development, ALP activity peaks during lymphoid follicle formation. This suggests a role for ALP in the development of the immune system. Interestingly, testosterone administration inhibits ALP activity in the bursa, impacting B cell development, while cyclophosphamide does not have this effect. []

Q10: Can this compound levels be used to diagnose hypophosphatasia?

A10: Yes, persistently low serum ALP levels in children with unexplained symptoms could be indicative of hypophosphatasia, a rare inherited disorder. Unfortunately, unlike elevated ALP, many labs do not routinely flag low ALP values as abnormal. Implementing lab-specific ranges and alerts for low ALP could potentially aid in early diagnosis of this condition. []

Q11: How can understanding the structure-activity relationship (SAR) of ALP inhibitors be beneficial?

A11: Understanding how specific structural modifications to a molecule influence its ability to interact with and inhibit ALP is crucial for developing new drugs. This knowledge can help researchers design more potent and selective inhibitors that target specific ALP isoforms. For example, the discovery that certain carbonyl derivatives inhibit ALP paves the way for further SAR studies to improve their potency and selectivity. []

Q12: Can you elaborate on the use of this compound in preclinical research?

A12: ALP finds extensive use in preclinical research, particularly in:* Cell-based assays: ALP activity serves as a marker for various cellular processes, including cell differentiation and proliferation, making it useful in studying bone formation and cancer cell growth. [, , ]* Animal models: ALP levels in animal models are used to monitor the effects of drugs and treatments on bone health, liver function, and other physiological processes. [, , , ]* In vitro studies: ALP is used to study enzyme kinetics, inhibition mechanisms, and to screen for potential drug candidates. [, ]

Q13: How is this compound utilized in diagnostics and as a biomarker?

A13: ** ALP serves as a valuable diagnostic marker for a variety of conditions. * Bone disease: Elevated ALP levels can indicate bone diseases like Paget's disease, bone cancer, and rickets. [, , ] * Liver disease: High ALP often points towards liver damage or bile duct obstruction. [, ]* Other conditions:** ALP is also used to monitor growth in adolescents, with peak levels correlating with the growth spurt period. []

Q14: What is the environmental impact of this compound, and how can it be managed?

A14: While ALP itself might not pose a significant environmental threat, its use in research and diagnostics, particularly in wastewater from laboratories and hospitals, needs careful management.

    Q15: Are there alternatives to this compound in its various applications?

    A15: Yes, depending on the specific application, several alternatives to ALP exist.
    Other phosphatases: Acid phosphatases can be used in certain applications where ALP is not suitable. []* Synthetic catalysts:* Researchers are exploring the development of synthetic catalysts that mimic ALP's activity. These could offer advantages in terms of stability, cost-effectiveness, and environmental friendliness.

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